4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been extensively studied for their medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolones.
Scientific Research Applications
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl: Known for its analgesic properties.
5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl: Studied for its anti-inflammatory effects.
2-nitrophenyl-3-oxo-1H-pyrazol-4-yl: Investigated for its potential as an antimicrobial agent.
Uniqueness
4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol stands out due to its dual pyrazolone structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
205243-15-8 |
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Molecular Formula |
C27H23N5O4 |
Molecular Weight |
481.5g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(2-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)32(35)36)24-18(2)29-31(27(24)34)20-13-7-4-8-14-20/h3-16,25,28-29H,1-2H3 |
InChI Key |
OQBZZOGHVDUCFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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